molecular formula C26H23N5O3S B2418902 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1242962-74-8

2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2418902
CAS No.: 1242962-74-8
M. Wt: 485.56
InChI Key: SSNZSPPJVYNJIR-UHFFFAOYSA-N
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Description

2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core, oxadiazole ring, and various substituents

Preparation Methods

The synthesis of 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The oxadiazole ring is then introduced via cyclization of a suitable hydrazide with a carboxylic acid derivative. The final step involves the acylation of the intermediate with 4-methylbenzylamine to yield the target compound. Industrial production methods would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and oxadiazole-containing molecules. What sets 2-{5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide apart is its unique combination of structural features, which may confer distinct properties and applications. Similar compounds include:

  • Thieno[2,3-d]pyrimidine derivatives
  • Oxadiazole-containing molecules

Properties

IUPAC Name

2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-15-8-10-18(11-9-15)12-27-20(32)13-31-14-28-25-21(26(31)33)17(3)22(35-25)24-29-23(30-34-24)19-7-5-4-6-16(19)2/h4-11,14H,12-13H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNZSPPJVYNJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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